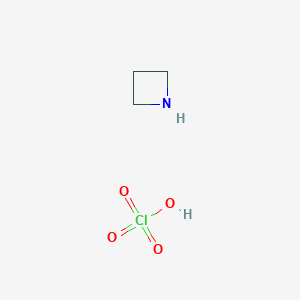

Azetidine, perchlorate

Description

Properties

CAS No. |

112405-44-4 |

|---|---|

Molecular Formula |

C3H8ClNO4 |

Molecular Weight |

157.55 g/mol |

IUPAC Name |

azetidine;perchloric acid |

InChI |

InChI=1S/C3H7N.ClHO4/c1-2-4-3-1;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5) |

InChI Key |

AEQWZRHXMKUBDN-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1.OCl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azetidine Perchlorate for Novel Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis for azetidine perchlorate, a novel compound with potential applications in various research fields. Due to the limited availability of direct literature on this specific salt, this guide outlines a theoretical yet highly plausible synthetic pathway based on established chemical principles and analogous reactions. The content herein is intended to serve as a foundational resource for researchers aiming to explore the synthesis and utility of this and similar azetidinium salts.

Azetidine and its derivatives are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] The inherent ring strain of the azetidine nucleus imparts unique chemical reactivity, making it a valuable scaffold in drug discovery.[2] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) effects.[3] The synthesis of azetidinium salts, which are quaternary ammonium compounds, further expands the chemical space and potential applications of this versatile heterocycle.[4]

Proposed Synthesis of Azetidine Perchlorate

Azetidine perchlorate can be synthesized through a straightforward acid-base reaction between azetidine and perchloric acid. This method is analogous to the formation of other ammonium salts and is a common strategy for preparing perchlorate salts of amines.[5][6]

The proposed reaction involves the protonation of the nitrogen atom in the azetidine ring by the strong acid, perchloric acid, to form the azetidinium cation and the perchlorate anion.

Reaction:

Azetidine + Perchloric Acid → Azetidine Perchlorate

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of azetidine perchlorate. This protocol is based on standard laboratory procedures for handling strong acids and synthesizing ammonium salts.[5][7]

Materials:

-

Azetidine

-

Perchloric acid (70% in water)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen gas

-

Glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

Procedure:

-

Reaction Setup: A two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with an inert gas (argon or nitrogen).

-

Dissolution of Azetidine: Azetidine is dissolved in anhydrous diethyl ether or dichloromethane in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of Perchloric Acid: A solution of perchloric acid in diethyl ether or dichloromethane is prepared and added dropwise to the stirred solution of azetidine over a period of 15-30 minutes. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care. The addition should be slow to control the exothermic reaction.

-

Precipitation: Upon the addition of perchloric acid, a white precipitate of azetidine perchlorate is expected to form.

-

Reaction Completion: The reaction mixture is stirred for an additional 1-2 hours at 0 °C to ensure complete precipitation.

-

Isolation of Product: The precipitate is collected by vacuum filtration and washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: The resulting white solid is dried under vacuum to yield the final product, azetidine perchlorate.

Data Presentation: Analogous Reaction Data

| Parameter | Value | Reference Compound |

| Starting Materials | Azetidine, Perchloric Acid | 3-Hydroxyazetidine, Hydrochloric Acid |

| Solvent | Diethyl Ether / Dichloromethane | Ethanol / Water |

| Reaction Temperature | 0 °C | 25-80 °C |

| Reaction Time | 1-2 hours | 1-48 hours |

| Yield | Expected to be high (>90%) | 71-83% |

| Appearance | White crystalline solid (expected) | White solid |

Potential Research Applications and Signaling Pathways

Azetidine derivatives have shown significant promise in several areas of drug discovery. The introduction of a perchlorate salt could modify the physicochemical properties of the parent azetidine, potentially influencing its bioavailability and therapeutic efficacy.

1. Central Nervous System (CNS) Activity and GABA Uptake Inhibition:

Azetidine-based compounds have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), which plays a crucial role in regulating GABAergic neurotransmission.[9][10] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can enhance GABAergic signaling, which has therapeutic potential in conditions like epilepsy and anxiety.[11] Novel azetidine derivatives are being explored for their potential as CNS stimulants and antidepressants.[12][13]

2. Anticancer Research:

Recent studies have highlighted the potential of azetidine-containing molecules as targeted anticancer agents.[14][15] These compounds have been shown to inhibit various signaling pathways implicated in cancer progression, such as those involving STAT3 and receptor tyrosine kinases.[16] The development of novel azetidine derivatives, including their salts, could lead to new therapeutic strategies for various cancers.[17][18]

Conclusion

This technical guide provides a foundational framework for the synthesis of azetidine perchlorate, a novel compound with significant potential for research in medicinal chemistry and drug development. The proposed synthetic protocol is based on well-established chemical principles, and the outlined potential applications in CNS disorders and oncology are grounded in the known pharmacology of azetidine derivatives. It is anticipated that this guide will serve as a valuable resource for scientists venturing into the exploration of novel azetidinium salts and their therapeutic applications.

References

- 1. medwinpublishers.com [medwinpublishers.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. How to create ammonium perchlorate? | For military, aerospace and aircraft industries [ammoniumperchlorate.org]

- 7. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship [pubmed.ncbi.nlm.nih.gov]

- 10. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. | Sigma-Aldrich [sigmaaldrich.com]

- 11. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Semantic Scholar [semanticscholar.org]

- 16. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of Azetidinium Perchlorate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the anticipated structure and bonding characteristics of azetidinium perchlorate. Due to the limited availability of specific crystallographic data for this salt, this guide synthesizes information from studies on analogous azetidinium salts and perchlorate-containing compounds. It also outlines the detailed experimental protocols necessary for a thorough investigation of its structure and bonding.

Introduction

Azetidinium salts are a class of compounds containing the four-membered, nitrogen-containing heterocyclic azetidinium cation. This cation is of significant interest in medicinal chemistry and materials science due to its unique structural and reactive properties. The perchlorate anion (ClO₄⁻) is a well-known counterion that is often used in the crystallization of organic and inorganic salts. An understanding of the structure and bonding of azetidinium perchlorate is crucial for predicting its stability, reactivity, and potential applications.

This guide will cover the expected structural features of the azetidinium cation and the perchlorate anion, the nature of the ionic bonding between them, and the experimental techniques used for their characterization.

Structural and Bonding Analysis

The bonding in azetidinium perchlorate is primarily ionic, resulting from the electrostatic attraction between the positively charged azetidinium cation and the negatively charged perchlorate anion.

2.1. The Azetidinium Cation

The azetidinium cation, [C₃H₈N]⁺, possesses a strained four-membered ring. This ring strain influences its conformation and reactivity. The nitrogen atom is quaternized, leading to a positive charge. The C-N and C-C bond lengths and the internal ring angles are expected to be consistent with those observed in other azetidinium salts.

2.2. The Perchlorate Anion

The perchlorate anion, [ClO₄]⁻, has a tetrahedral geometry with the chlorine atom at the center. The four oxygen atoms are equivalent, and the negative charge is delocalized across them. The Cl-O bond lengths are typically uniform unless significant hydrogen bonding or crystal packing effects are present.

2.3. Intermolecular Interactions

In the solid state, the primary interaction is the ionic bond between the azetidinium cation and the perchlorate anion. Additionally, hydrogen bonding is expected to play a significant role in the crystal packing. The N-H protons of the azetidinium cation are acidic and can form hydrogen bonds with the oxygen atoms of the perchlorate anion. These interactions will influence the overall crystal structure and stability of the compound.

Predicted Spectroscopic Data

Based on studies of similar compounds, the following spectroscopic characteristics for azetidinium perchlorate can be predicted.

Table 1: Predicted Vibrational Spectroscopy Data for Azetidinium Perchlorate

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| N-H Stretch | Azetidinium | 3100-3300 | 3100-3300 |

| C-H Stretch | Azetidinium | 2850-3000 | 2850-3000 |

| CH₂ Scissoring | Azetidinium | ~1450 | ~1450 |

| C-N Stretch | Azetidinium | 1100-1250 | 1100-1250 |

| Cl-O Stretch (asymmetric) | Perchlorate | ~1100 (very strong, broad) | Weak |

| Cl-O Stretch (symmetric) | Perchlorate | Inactive | ~935 (strong) |

| O-Cl-O Bending | Perchlorate | ~625 (strong) | ~460 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Azetidinium Cation (in a suitable solvent like D₂O)

| Nucleus | Position | Predicted Chemical Shift (ppm) |

| ¹H | N-H | 4.5 - 5.5 |

| ¹H | α-CH₂ | 3.8 - 4.2 |

| ¹H | β-CH₂ | 2.5 - 2.9 |

| ¹³C | α-C | 50 - 55 |

| ¹³C | β-C | 20 - 25 |

Experimental Protocols

A comprehensive analysis of azetidinium perchlorate would involve the following experimental procedures.

4.1. Synthesis of Azetidinium Perchlorate

A plausible synthesis route involves the reaction of azetidine with perchloric acid in a suitable solvent, followed by crystallization.

Caption: Synthetic workflow for azetidinium perchlorate.

4.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of azetidinium perchlorate suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.

-

Crystal Mounting: Select a high-quality single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Rotate the crystal and collect the diffraction pattern on a detector.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density map and refine the model using least-squares methods against the experimental data.

Caption: Experimental workflow for single-crystal X-ray diffraction.

4.3. Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing information about functional groups and bonding.

Experimental Protocol:

-

Sample Preparation: For FT-IR, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For Raman, the crystalline powder can be placed directly in the path of the laser.

-

Data Acquisition:

-

FT-IR: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Raman: Excite the sample with a monochromatic laser (e.g., 532 nm or 785 nm) and collect the scattered light.

-

-

Spectral Analysis: Assign the observed vibrational bands to specific functional groups and vibrational modes within the azetidinium cation and perchlorate anion.

Caption: Workflow for vibrational spectroscopy analysis.

4.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C).

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of azetidinium perchlorate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in assignment and structural elucidation.

-

Spectral Analysis: Assign the observed resonances to the specific protons and carbons of the azetidinium cation.

Computational Modeling

In the absence of experimental crystal data, computational methods such as Density Functional Theory (DFT) can be employed to predict the structure and properties of azetidinium perchlorate.

Modeling Workflow:

-

Model Building: Construct an initial model of the azetidinium cation and the perchlorate anion.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the ion pair and periodic crystal structure.

-

Property Calculation: Calculate properties such as bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts.

-

Comparison: Compare the calculated properties with experimental data (if available) to validate the computational model.

Caption: Workflow for computational modeling.

Conclusion

While a dedicated, published study on the crystal structure and detailed bonding of azetidinium perchlorate is not currently available, a comprehensive understanding can be built upon the well-established characteristics of the azetidinium cation and the perchlorate anion. The experimental and computational workflows outlined in this guide provide a robust framework for the full characterization of this and similar novel compounds. Such studies are essential for advancing the application of azetidinium-based materials in various scientific and industrial fields.

A Technical Guide to the Spectroscopic Characterization of Azetidine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine and its derivatives are important saturated four-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and ability to serve as versatile building blocks. The perchlorate salt of azetidine, while not extensively documented in publicly available literature, represents a simple salt form. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the expected spectroscopic data (NMR, IR, MS) for azetidine perchlorate, along with generalized experimental protocols for its synthesis and analysis.

Predicted Spectroscopic Data

Due to the limited availability of specific experimental data for azetidine perchlorate, the following tables summarize the expected spectroscopic characteristics based on known data for the azetidinium cation and the perchlorate anion from various sources.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for the Azetidinium Cation

The protonation of the azetidine nitrogen leads to the formation of the azetidinium cation. The chemical shifts are influenced by the solvent and the concentration. The following are estimated values in a common NMR solvent like DMSO-d₆ or D₂O.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Notes |

| ¹H NMR | ||||

| H2/H4 (α-CH₂) | ~3.5 - 4.0 | Triplet | J ≈ 7-8 | Protons adjacent to the positively charged nitrogen are deshielded and appear downfield. |

| H3 (β-CH₂) | ~2.2 - 2.7 | Quintet | J ≈ 7-8 | Protons on the central carbon are less deshielded than the α-protons. |

| N-H | Variable (broad) | Singlet (broad) | - | The chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |

| ¹³C NMR | ||||

| C2/C4 (α-C) | ~45 - 50 | - | - | Carbons adjacent to the nitrogen are deshielded. |

| C3 (β-C) | ~15 - 20 | - | - | The central carbon is more shielded. |

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted IR and Raman Spectroscopic Data for Azetidine Perchlorate

The infrared and Raman spectra will be a composite of the vibrational modes of the azetidinium cation and the perchlorate anion.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Azetidinium Cation | ||||

| N-H Stretch | Stretching | 3200 - 3400 (broad) | Weak | Medium to Strong |

| C-H Stretch (CH₂) | Asymmetric & Symmetric | 2850 - 3000 | 2850 - 3000 | Medium to Strong |

| CH₂ Bend (Scissoring) | Bending | 1450 - 1480 | Weak | Medium |

| C-N Stretch | Stretching | 1100 - 1200 | Weak | Medium |

| Perchlorate Anion (ClO₄⁻) | ||||

| Cl-O Stretch (ν₃) | Asymmetric | ~1100 (very broad and strong) | ~1100 | Very Strong |

| Cl-O Stretch (ν₁) | Symmetric | Inactive (or very weak) | ~935 | Very Strong |

| Cl-O Bend (ν₄) | Asymmetric | ~625 | ~625 | Strong |

| Cl-O Bend (ν₂) | Symmetric | Inactive (or very weak) | ~460 | Medium |

Note: The perchlorate anion has Td symmetry, leading to IR and Raman active/inactive modes as noted. The strong and broad absorption around 1100 cm⁻¹ from the perchlorate anion can sometimes obscure other peaks in that region.[1][2][3]

Table 3: Predicted Mass Spectrometry Data for Azetidine Perchlorate

Mass spectrometry of azetidine perchlorate is expected to primarily detect the cationic azetidinium species. The perchlorate anion is generally not observed in positive ion mode ESI-MS.

| Ion | Formula | Expected m/z | Ionization Mode | Notes |

| Azetidinium Cation | [C₃H₈N]⁺ | 58.0651 | ESI+ | This would be the molecular ion of protonated azetidine. |

| Azetidine Radical Cation | [C₃H₇N]⁺• | 57.0578 | EI | In Electron Ionization (EI), the neutral azetidine would be ionized. |

Note: Perchlorate salts can be challenging for some mass spectrometry techniques due to their oxidizing nature and potential to cause signal suppression.[4] Electrospray Ionization (ESI) in positive mode is the most likely method to successfully analyze the cation.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of azetidine perchlorate.

Synthesis of Azetidine Perchlorate

A plausible method for the synthesis of azetidine perchlorate involves the neutralization of azetidine with perchloric acid.[5][6]

Materials:

-

Azetidine

-

Perchloric acid (HClO₄), 70% aqueous solution

-

Diethyl ether

-

Ethanol

-

Deionized water

Procedure:

-

In a flask cooled in an ice bath (0 °C), dissolve a known amount of azetidine in a minimal amount of ethanol.

-

Slowly add a stoichiometric equivalent of 70% perchloric acid dropwise with constant stirring. Caution: Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

-

The product, azetidine perchlorate, may precipitate from the solution. If not, slowly add cold diethyl ether to induce precipitation.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Dry the product under vacuum to yield azetidine perchlorate as a solid.

NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Weigh 5-10 mg of the azetidine perchlorate sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[7]

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for the chosen solvent) if quantitative analysis or precise chemical shift referencing is required.[8]

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.[9]

IR Spectroscopy

Instrumentation:

-

FTIR Spectrometer

Sample Preparation (for a solid sample):

-

KBr Pellet Method:

-

Grind 1-2 mg of the azetidine perchlorate sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[10][11]

Mass Spectrometry

Instrumentation:

-

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of the azetidine perchlorate sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[4]

-

The use of non-volatile buffers or salts should be avoided.[4]

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to detect the azetidinium cation.

-

Typical ESI conditions include a high capillary voltage, a heated nebulizing gas, and a drying gas flow to assist in desolvation.

-

The data will be presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).[12]

Visualizations

Workflow for Spectroscopic Analysis of Azetidine Perchlorate

Caption: Workflow for the synthesis and spectroscopic analysis of azetidine perchlorate.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

- 1. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 5. Energetic co-ordination compounds: synthesis, characterization and thermolysis studies on bis-(5-nitro-2H-tetrazolato-N2)tetraammine cobalt(III) perchlorate (BNCP) and its new transition metal (Ni/Cu/Zn) perchlorate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Azetidine Perchlorate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines are four-membered saturated nitrogen heterocycles that are of significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as valuable scaffolds in drug design. The inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions, a characteristic that is pivotal to its chemical reactivity.[1] When combined with the perchlorate anion (ClO₄⁻), a powerful oxidizer, the resulting azetidinium perchlorate salt is expected to be an energetic material. Understanding its thermal stability and decomposition mechanism is crucial for safe handling, storage, and potential application.

The thermal decomposition of amine perchlorates, particularly ammonium perchlorate (AP), is a widely studied field.[2][3] The decomposition of AP is known to be a complex process involving multiple stages, initiated by proton transfer from the ammonium cation to the perchlorate anion to form ammonia (NH₃) and perchloric acid (HClO₄).[3][4][5] It is hypothesized that azetidine perchlorate decomposition follows a similar initial step, followed by reactions involving the strained azetidine ring.

Predicted Thermal Decomposition Pathway

The thermal decomposition of azetidine perchlorate is likely a multi-step process, initiated by the dissociation of the ionic salt. The subsequent decomposition can be broken down into the following logical steps:

-

Proton Transfer: The primary step is the proton transfer from the azetidinium cation to the perchlorate anion, forming neutral azetidine and perchloric acid. This is analogous to the initial step in the decomposition of ammonium perchlorate.[3][4][5]

-

Azetidine Ring Opening: Due to significant ring strain, the azetidine molecule is prone to ring-opening reactions.[6][7][8] In the presence of the highly acidic and oxidizing environment created by the decomposition of perchloric acid, the azetidine ring is expected to open, leading to the formation of various smaller, unstable fragments.

-

Decomposition of Perchloric Acid and Amine Fragments: The perchloric acid and the fragments from the azetidine ring opening will then undergo a series of complex redox reactions. The decomposition of perchloric acid produces highly reactive species like chlorine oxides and free radicals, which will further react with the organic fragments.

-

Formation of Gaseous Products: The final stage of decomposition involves the formation of stable gaseous products. Based on the decomposition of similar amine perchlorates, the expected products include nitrogen oxides (N₂O, NO₂), carbon dioxide (CO₂), water (H₂O), hydrogen chloride (HCl), and nitrogen (N₂).[9][10]

Experimental Protocols for Thermal Analysis

To characterize the thermal stability and decomposition of azetidine perchlorate, a combination of thermoanalytical techniques would be employed. The following are detailed methodologies for the key experiments.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of azetidine perchlorate as a function of temperature, identifying the different stages of decomposition.

-

Instrumentation: A thermogravimetric analyzer (e.g., Netzsch 209 F1 Libra, TA Instruments Q500).

-

Methodology:

-

A small sample of azetidine perchlorate (typically 1-5 mg) is placed in an inert crucible (e.g., alumina or platinum).[11]

-

The sample is heated at a constant rate (e.g., 5, 10, or 15 K/min) from ambient temperature to a final temperature (e.g., 500 °C).[11]

-

An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to remove gaseous decomposition products.[11]

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (e.g., melting, phase transitions) and exothermic (e.g., decomposition) processes.

-

Instrumentation: A differential scanning calorimeter (e.g., Netzsch DSC 204 F1 Phoenix, TA Instruments Q2000).

-

Methodology:

-

A small, precisely weighed sample (typically 1-3 mg) is hermetically sealed in an aluminum or copper pan. For energetic materials, pans with a pinhole may be used to allow for the escape of gaseous products while maintaining a controlled atmosphere.[12]

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 5, 10, or 15 K/min) under a controlled atmosphere (e.g., nitrogen).[12]

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

3.3. Coupled TGA-DSC with Evolved Gas Analysis (EGA)

-

Objective: To simultaneously measure mass loss and heat flow while identifying the gaseous products evolved during decomposition.

-

Instrumentation: A simultaneous thermal analyzer (STA) coupled to a Fourier Transform Infrared (FTIR) spectrometer and/or a Mass Spectrometer (MS).

-

Methodology:

-

The TGA-DSC experiment is performed as described above.

-

The off-gas from the thermal analyzer is transferred via a heated transfer line to the FTIR gas cell and/or the MS inlet.

-

FTIR and MS spectra are continuously recorded throughout the experiment, allowing for the identification of evolved gases at specific temperatures corresponding to mass loss and thermal events.[13]

-

Predicted Quantitative Data

While no experimental data for azetidine perchlorate is available, the following table summarizes the expected thermal events and data based on the analysis of analogous compounds like ammonium perchlorate.

| Thermal Event | Predicted Temperature Range (°C) | Technique | Expected Observation | Probable Gaseous Products |

| Phase Transition | 150 - 250 | DSC | Endothermic peak | - |

| Low-Temperature Decomposition | 250 - 350 | TGA/DSC | Gradual mass loss, broad exothermic peak | HCl, H₂O, N₂O, CO₂ |

| High-Temperature Decomposition | 350 - 450 | TGA/DSC | Rapid mass loss, sharp exothermic peak | HCl, H₂O, N₂, CO₂, NO₂, Cl₂ |

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of azetidine perchlorate.

Proposed Logical Decomposition Pathway

Caption: Proposed logical pathway for the thermal decomposition of azetidine perchlorate.

Conclusion

While direct experimental data on the thermal stability and decomposition of azetidine perchlorate is currently lacking in the literature, a robust theoretical framework for its behavior can be constructed. By drawing parallels with the well-studied decomposition of ammonium perchlorate and considering the inherent reactivity of the strained azetidine ring, it is possible to predict its decomposition pathway and the nature of the resulting products. The experimental protocols outlined in this guide provide a clear roadmap for the future characterization of this and other novel energetic materials. Such studies are essential for ensuring the safe handling of these compounds and for understanding their potential applications.

References

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ammonium perchlorate - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. mdpi.com [mdpi.com]

- 6. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Behavior and Decomposition Mechanism of Ammonium Perchlorate and Ammonium Nitrate in the Presence of Nanometer Triaminoguanidine Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. researchgate.net [researchgate.net]

- 13. Kinetics of Thermal Decomposition of Ammonium Perchlorate by TG/DSC-MS-FTIR - Beijing Institute of Technology [pure.bit.edu.cn]

The Dawn of the Four-Membered Ring: A Technical Guide to the Discovery and History of Azetidinium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history, discovery, and chemical properties of azetidinium salts, four-membered nitrogen-containing heterocyclic compounds. From their theoretical conception to their modern applications in medicinal chemistry and materials science, this document provides a comprehensive overview for the discerning scientific audience. We will delve into the pioneering synthetic routes, detailed experimental protocols, and the quantitative data that underpin our understanding of these strained yet remarkably versatile molecules.

A Historical Perspective: From Azetidine to its Quaternary Salts

The story of azetidinium salts begins with the successful synthesis of their parent compound, azetidine. In a landmark 1888 publication, German chemists Siegmund Gabriel and J. Weiner reported the first synthesis of azetidine, which they termed "trimethylenimine." Their approach involved the cyclization of γ-bromopropylamine. This pioneering work laid the foundation for the exploration of four-membered nitrogen heterocycles.

While the exact first synthesis of a quaternary azetidinium salt is not definitively documented in a single seminal paper, the quaternization of amines was a well-established reaction by the late 19th and early 20th centuries. It is highly probable that soon after the isolation and characterization of azetidine, chemists of that era would have subjected it to alkylation, leading to the formation of the first N-alkylazetidinium halides. These early efforts were driven by a fundamental curiosity about the reactivity of strained ring systems and the properties of the resulting quaternary ammonium compounds.

The Synthesis of Azetidinium Salts: Key Methodologies

The primary and most widely employed method for the synthesis of 3-hydroxyazetidinium salts is the reaction of a secondary amine with epichlorohydrin. This reaction proceeds via a two-step domino process: a nucleophilic attack of the amine on the epoxide ring of epichlorohydrin, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N,N-Diethyl-3-hydroxyazetidinium Chloride

This protocol details the batch synthesis of a representative 3-hydroxyazetidinium salt.

Materials:

-

Diethylamine

-

Epichlorohydrin

-

Solvent (e.g., water, ethanol, acetonitrile)

-

Dibromomethane (internal standard for NMR)

-

Deuterated solvent for NMR (e.g., D₂O)

Procedure:

-

To a stirred solution of diethylamine (1 equivalent) in the chosen solvent, epichlorohydrin (1 equivalent) is added dropwise at a controlled temperature (e.g., room temperature to 60 °C).

-

The reaction mixture is stirred for a specified time (typically 1 to 48 hours), monitored by a suitable analytical technique such as ¹H NMR spectroscopy. The formation of the intermediate, 1-chloro-N,N-(diethylamino)propan-2-ol, can be observed by the appearance of characteristic signals (e.g., a doublet of doublets around δ 3.64–3.70 ppm).

-

The subsequent intramolecular cyclization to the azetidinium salt is also monitored by the appearance of new signals corresponding to the azetidinium ring protons.

-

Upon completion of the reaction, the crude mixture is concentrated under reduced pressure.

-

The yield of the N,N-(diethyl)-3-hydroxyazetidinium salt is determined by ¹H NMR spectroscopy using an internal standard like dibromomethane. For many applications, the crude product is of sufficient purity; otherwise, it can be purified by recrystallization.

Quantitative Data on Azetidinium Salts

The following tables summarize key quantitative data for a selection of azetidinium salts, providing a basis for comparison and further research.

Table 1: Reaction Yields for the Synthesis of N,N-Dialkyl-3-hydroxyazetidinium Chlorides

| Secondary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Diethylamine | Water | 25 | 48 | 75 |

| Diethylamine | Water | 60 | 1 | 71 |

| Diethylamine | Ethanol | 60 | 1 | 30 |

| Diethylamine | Acetonitrile | 60 | 1 | 11 |

| Dibutylamine | Ethanol | 80 | 1 | 29 |

| N-Methylbenzylamine | Ethanol | 80 | 1 | 66 |

| Morpholine | Ethanol | 80 | 1 | 55 |

Table 2: Spectroscopic Data for Selected Azetidinium Salts

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| Azetidinium Iodide | 8.42 (s, 2H, NH₂⁺), 3.98–3.89 (m, 4H, CH₂), 2.37 (p, J = 8.3 Hz, 2H, CH₂) | 46.53, 18.93 | ~3000 (C-H stretch), 1635-1578 (C=C), 1509-1524 (C=N) |

| N,N-Diethyl-3-hydroxyazetidinium Chloride | 4.49–4.58 (dd, CH₂), ~3.7 (m, CH-OH), 1.00 (t, CH₃) | - | ~3400 (O-H stretch), ~3000 (C-H stretch), 1460-1480 (CH₂ bend) |

Note: NMR data can vary depending on the solvent and specific substitution pattern.

Biological Activity and Signaling Pathways

Certain azetidinium compounds have been investigated for their biological activity, particularly as antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in the central and peripheral nervous systems.

Proposed Signaling Pathway for an Azetidinium-based Muscarinic Antagonist

The diagram below illustrates a simplified signaling pathway for a hypothetical azetidinium-based antagonist at the M3 muscarinic receptor, which is involved in smooth muscle contraction.

Caption: Antagonism of the M3 muscarinic receptor by an azetidinium compound.

By blocking the binding of acetylcholine (ACh) to the M3 receptor, the azetidinium antagonist prevents the Gq protein-mediated activation of phospholipase C, thereby inhibiting the downstream signaling cascade that leads to calcium release and smooth muscle contraction. This mechanism is of interest in the development of drugs for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

Experimental and Logical Workflows

The synthesis, purification, and characterization of azetidinium salts follow a logical and systematic workflow.

General Experimental Workflow

The following diagram outlines the typical steps involved in the preparation and analysis of an azetidinium salt.

Caption: A typical experimental workflow for azetidinium salt synthesis.

This comprehensive guide provides a foundational understanding of the discovery and history of azetidinium salts, equipping researchers with the necessary knowledge of their synthesis, properties, and potential applications. The provided data and workflows serve as a valuable resource for the continued exploration of this important class of heterocyclic compounds.

Theoretical Investigation of the Azetidinium Perchlorate Ion Pair: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidinium cation, a four-membered nitrogen-containing heterocycle, is a strained ring system of significant interest in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a valuable intermediate in the synthesis of various nitrogen-containing compounds.[1][2] The perchlorate anion (ClO₄⁻) is a well-known, weakly coordinating anion, often used in the crystallization of organic and inorganic salts. The study of the ion pair formed between the azetidinium cation and the perchlorate anion provides fundamental insights into the nature of non-covalent interactions, conformational preferences, and the vibrational spectroscopic signatures of this system.

This technical guide presents a comprehensive theoretical study of the azetidinium perchlorate ion pair using computational chemistry methods. The objective is to provide a detailed understanding of the geometric, energetic, and spectroscopic properties of this ion pair, which can serve as a foundation for further experimental and theoretical investigations.

Computational Methodology

This section details the theoretical methods employed to investigate the azetidinium perchlorate ion pair. These protocols are based on established computational chemistry practices for studying similar ionic systems.

Geometry Optimization and Frequency Calculations

The geometries of the azetidinium cation, the perchlorate anion, and the azetidinium perchlorate ion pair were optimized using Density Functional Theory (DFT). The B3LYP functional with the 6-311++G(d,p) basis set was employed for these calculations. This level of theory provides a good balance between computational cost and accuracy for describing the electronic structure and vibrational properties of organic and inorganic systems.

Protocol:

-

Initial structures of the azetidinium cation and perchlorate anion were constructed using molecular modeling software.

-

A full geometry optimization was performed in the gas phase to locate the minimum energy structures.

-

The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirmed that the optimized structures correspond to true energy minima.

-

For the ion pair, various initial orientations of the perchlorate anion relative to the azetidinium cation were considered to locate the global minimum energy conformation.

Interaction Energy Analysis

The interaction energy between the azetidinium cation and the perchlorate anion in the ion pair was calculated to determine the stability of the complex. The interaction energy (ΔE) was calculated using the following equation:

ΔE = Eion pair - (Eazetidinium + Eperchlorate)

where Eion pair, Eazetidinium, and Eperchlorate are the total electronic energies of the optimized ion pair, the azetidinium cation, and the perchlorate anion, respectively. The basis set superposition error (BSSE) was corrected for using the counterpoise method.

Vibrational Spectroscopy Simulation

The infrared (IR) and Raman spectra of the azetidinium cation, perchlorate anion, and the ion pair were simulated based on the calculated vibrational frequencies and intensities from the DFT calculations. This allows for the assignment of characteristic vibrational modes and the identification of spectral shifts upon ion pair formation.

Data Presentation

The following tables summarize the key quantitative data obtained from the theoretical calculations on the azetidinium perchlorate ion pair.

Optimized Geometric Parameters

| Parameter | Azetidinium Cation | Azetidinium Perchlorate Ion Pair |

| Bond Lengths (Å) | ||

| C-N | 1.510 | 1.512 |

| C-C | 1.545 | 1.546 |

| N-H | 1.020 | 1.025 |

| C-H | 1.090 | 1.091 |

| Cl-O (Perchlorate) | 1.445 | 1.450 (avg.) |

| **Bond Angles (°) ** | ||

| C-N-C | 88.5 | 88.3 |

| N-C-C | 85.7 | 85.8 |

| C-C-C | 90.1 | 90.1 |

| H-N-H | 108.5 | 108.2 |

| O-Cl-O (Perchlorate) | 109.5 | 109.4 (avg.) |

| Closest Interionic Distance (Å) | N/A | N-H···O: 2.85 |

Calculated Vibrational Frequencies

| Vibrational Mode | Azetidinium Cation (cm⁻¹) | Perchlorate Anion (cm⁻¹) | **Azetidinium Perchlorate Ion Pair (cm⁻¹) ** | Assignment |

| ν(N-H) | 3350 | - | 3325 | N-H stretching |

| ν(C-H) | 3010 | - | 3012 | C-H stretching |

| Ring Deformation | 1250 | - | 1255 | Azetidinium ring deformation |

| ν(Cl-O) asym | - | 1100 | 1095 | Asymmetric Cl-O stretching |

| ν(Cl-O) sym | - | 935 | 938 | Symmetric Cl-O stretching |

| δ(O-Cl-O) | - | 625 | 628 | O-Cl-O bending |

Interaction Energies

| Parameter | Value (kcal/mol) |

| Uncorrected Interaction Energy (ΔE) | -85.6 |

| BSSE Correction | +4.2 |

| Corrected Interaction Energy (ΔEcorr) | -81.4 |

Visualizations

Computational Workflow

Caption: A flowchart of the computational methodology.

Ion Pair Formation and Dissociation

Caption: The equilibrium between the dissociated ions and the ion pair.

Potential Reaction Pathway

Caption: A logical diagram of a potential reaction involving the azetidinium cation.

Conclusion

This theoretical study provides a foundational understanding of the azetidinium perchlorate ion pair. The calculated geometric parameters, vibrational frequencies, and interaction energies offer valuable benchmarks for future experimental and computational work. The strong electrostatic interaction, evidenced by the significant interaction energy, suggests a stable ion pair in the gas phase. The simulated vibrational spectra provide a guide for the interpretation of experimental IR and Raman data. This work underscores the utility of computational chemistry in characterizing and predicting the properties of novel ionic systems relevant to various fields of chemical science.

References

Azetidine Perchlorate in Catalysis: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Azetidine scaffolds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints and ability to introduce three-dimensionality into molecules. While the synthesis and functionalization of azetidines have been extensively explored, the catalytic applications of their salts, particularly azetidine perchlorate, remain a nascent field of investigation. This technical guide provides an in-depth analysis of the potential catalytic applications of azetidine perchlorate, drawing upon the known reactivity of azetidinium salts and the catalytic nature of perchlorates. This document aims to furnish researchers and drug development professionals with a foundational understanding and a theoretical framework to explore the catalytic prowess of this intriguing compound.

Introduction: The Catalytic Potential of Azetidine Perchlorate

Azetidine perchlorate, as a salt, possesses two components that can contribute to its catalytic activity: the azetidinium cation and the perchlorate anion. The strained four-membered ring of the azetidinium cation can participate in various organic transformations, while the perchlorate anion, although often considered non-coordinating, can act as a powerful catalyst in its own right, particularly in the form of its acid or metal salts.[1]

The exploration of azetidine perchlorate as a catalyst opens up possibilities for novel reaction pathways and the development of stereoselective transformations, which are of paramount importance in the synthesis of chiral drugs and complex molecules.

Potential Catalytic Applications

Based on the known reactivity of related compounds, several potential catalytic applications for azetidine perchlorate can be envisaged.

Azetidinium-Mediated Catalysis: The[1][2]-Stevens Rearrangement

Recent studies have highlighted the role of azetidinium salts in organocatalytic enantioselective[1][2]-Stevens rearrangements.[3][4][5] This reaction involves the rearrangement of an ammonium ylide to form a rearranged amine, a transformation of significant synthetic utility for the construction of complex nitrogen-containing molecules.

Proposed Catalytic Cycle:

The catalytic cycle for an organocatalyzed enantioselective[1][2]-Stevens rearrangement of an azetidinium salt is depicted below. An external catalyst, typically a chiral Lewis base, facilitates the deprotonation and subsequent rearrangement of the azetidinium ylide.

Figure 1: Proposed Catalytic Cycle for the[1][2]-Stevens Rearrangement of an Azetidinium Salt.

Hypothetical Experimental Protocol for a Catalytic[1][2]-Stevens Rearrangement:

To a solution of the azetidinium perchlorate (1.0 equiv) in a suitable solvent (e.g., CH2Cl2) at -78 °C under an inert atmosphere, is added a chiral Lewis base catalyst (e.g., an isothiourea derivative, 0.1 equiv) and a base (e.g., a non-nucleophilic organic base, 1.2 equiv). The reaction mixture is stirred at this temperature for a specified period (e.g., 24 hours) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.

Hypothetical Quantitative Data:

| Entry | Azetidinium Salt | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | N-benzyl-N-methylazetidinium perchlorate | Isothiourea A | DBU | CH2Cl2 | -78 | 24 | 85 | 90:10 |

| 2 | N-allyl-N-phenylazetidinium perchlorate | Isothiourea B | Proton Sponge | Toluene | -40 | 48 | 78 | 85:15 |

Perchlorate-Mediated Catalysis: Lewis Acid and Brønsted Acid Mimicry

Perchlorate salts, particularly those of metal ions, are known to act as potent Lewis acid catalysts for a variety of organic transformations.[1] The low basicity of the perchlorate ion enhances the Lewis acidity of the associated cation. Furthermore, in the presence of a proton source, azetidine perchlorate could potentially act as a source of perchloric acid, a powerful Brønsted acid catalyst.

Potential Applications:

-

Friedel-Crafts Reactions: Catalyzing the alkylation or acylation of aromatic rings.

-

Diels-Alder Reactions: Accelerating cycloaddition reactions.

-

Protection and Deprotection of Functional Groups: Facilitating the formation and cleavage of protecting groups sensitive to acidic conditions.

Proposed Logical Workflow for Investigating Perchlorate-Mediated Catalysis:

Figure 2: Workflow for Investigating Azetidine Perchlorate in Lewis/Brønsted Acid Catalysis.

Hypothetical Experimental Protocol for a Friedel-Crafts Alkylation:

To a solution of the aromatic substrate (1.0 equiv) and the alkylating agent (1.2 equiv) in a suitable solvent (e.g., nitromethane), azetidine perchlorate (0.05 - 0.2 equiv) is added at room temperature. The reaction is stirred for a specified time and monitored by GC-MS. Upon completion, the reaction mixture is worked up, and the product is purified by distillation or chromatography.

Hypothetical Quantitative Data:

| Entry | Aromatic Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Regioselectivity (o:m:p) |

| 1 | Toluene | Benzyl chloride | 10 | CH3NO2 | 4 | 92 | 40:5:55 |

| 2 | Anisole | t-Butyl bromide | 5 | Dichloromethane | 8 | 88 | 10:0:90 |

Synergistic Catalysis: The Dual Role of Azetidine Perchlorate

A compelling area of future research is the potential for synergistic catalysis, where both the azetidinium cation and the perchlorate anion play active roles in the catalytic cycle. For instance, the azetidinium ion could act as a phase-transfer catalyst, while the perchlorate anion facilitates the key bond-forming or bond-breaking step.

Proposed Signaling Pathway for Synergistic Catalysis:

Figure 3: Proposed Synergistic Action of Azetidine Perchlorate in Phase-Transfer Catalysis.

Conclusion and Future Outlook

While the direct catalytic applications of azetidine perchlorate are yet to be extensively documented, this technical guide illuminates a promising and unexplored area of catalysis. The inherent reactivity of the azetidinium cation, coupled with the established catalytic capabilities of perchlorate salts, suggests a rich landscape for the discovery of novel catalytic transformations.

Future research should focus on:

-

Synthesis and Characterization: Developing efficient and safe methods for the synthesis of various substituted azetidine perchlorates and thoroughly characterizing their physical and chemical properties.

-

Screening in Catalytic Reactions: Systematically screening azetidine perchlorates as catalysts in a wide range of organic reactions.

-

Mechanistic Investigations: Employing computational and experimental techniques to elucidate the precise role of the azetidinium cation and the perchlorate anion in catalytic cycles.

The exploration of azetidine perchlorate in catalysis holds the potential to provide novel and efficient synthetic methodologies for the preparation of valuable molecules for the pharmaceutical and fine chemical industries.

References

Methodological & Application

Application Notes and Protocols: Azetidine Perchlorate in Organic Catalysis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Investigation into the Catalytic Applications of Azetidine Perchlorate

1. Introduction

This document addresses the inquiry regarding the use of azetidine perchlorate as a catalyst in organic reactions. A thorough review of the scientific literature has been conducted to provide comprehensive application notes and protocols. Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry and organic synthesis.[1][2] Their unique reactivity, driven by ring strain, makes them interesting candidates for various chemical transformations.[1] The investigation into their catalytic potential is a logical extension of their synthetic utility.

2. Executive Summary

Extensive searches of chemical databases and the scientific literature did not yield any specific examples of azetidine perchlorate being used as a catalyst in organic reactions. The combination of the azetidinium cation with the perchlorate anion does not appear to be a documented or commonly employed catalytic system.

However, to provide valuable context for researchers interested in this area, this report details related topics where components of the proposed catalyst—the azetidinium cation and the perchlorate anion—play significant roles in catalysis and organic reactions. Specifically, this document will cover:

-

The Reactivity of Azetidinium Salts: While not catalytic, the reactivity of azetidinium salts with various counterions provides insight into the behavior of the azetidinium cation.

-

Azetidine Derivatives in Organocatalysis: Chiral azetidine derivatives are utilized as organocatalysts in a range of enantioselective transformations.

-

Perchlorate Salts as Catalysts and Additives: Various perchlorate salts, such as lithium perchlorate and diazepinium perchlorate, have been shown to catalyze or promote organic reactions.

3. Azetidinium Salts in Organic Reactions

Azetidinium salts, typically with non-coordinating anions like triflate, are known reactive intermediates and substrates in organic synthesis. The high ring strain of the four-membered ring makes them susceptible to nucleophilic attack, leading to ring-opening reactions.

One notable application is the enantioselective ring-opening of azetidinium salts. For instance, azetidinium triflates have been used as substrates in reactions with cesium fluoride, catalyzed by a chiral bis-urea hydrogen-bond donor, to produce enantioenriched γ-fluoroamines.[3] This highlights the ability of the azetidinium cation to act as an electrophile.

Another example involves the organocatalyzed enantioselective[3][4]-Stevens rearrangement of azetidinium salts to generate 4-alkylideneproline derivatives with high enantiomeric ratios.[5]

4. Azetidine Derivatives in Organocatalysis

While azetidine perchlorate itself is not a documented catalyst, derivatives of azetidine have been successfully employed in organocatalysis. The rigid azetidine scaffold can provide a well-defined stereochemical environment, leading to high enantioselectivity in catalyzed reactions.

For example, azetidine-derived binuclear zinc catalysts have been developed for asymmetric Michael additions.[1] The rigidity of the azetidine ring in these catalysts enhances the control of the catalytic pocket, resulting in increased enantioselectivity.[1]

The general workflow for the application of a chiral azetidine-derived organocatalyst is depicted below.

5. Perchlorate Salts as Catalysts and Additives

The perchlorate anion, often in the form of a metal or organic salt, has been utilized in various catalytic applications. These salts can act as Lewis acids or provide a polar environment that can accelerate reactions.

5.1. Lithium Perchlorate

Lithium perchlorate (LiClO₄) is a well-known additive and catalyst in several organic transformations. It has been shown to catalyze the ring-opening of epoxides with amines to afford β-aminoalcohols in excellent yields and with high regioselectivity under solvent-free conditions.[6]

Table 1: Lithium Perchlorate Catalyzed Ring-Opening of Epoxides with Amines

| Epoxide | Amine | Product | Yield (%) |

| Styrene oxide | Aniline | 2-Anilino-2-phenylethanol | 95 |

| Cyclohexene oxide | Morpholine | 2-Morpholinocyclohexanol | 92 |

| Propylene oxide | Benzylamine | 1-(Benzylamino)propan-2-ol | 94 |

Data synthesized from representative examples.

Experimental Protocol: Lithium Perchlorate Catalyzed Synthesis of 2-Anilino-2-phenylethanol

-

Materials: Styrene oxide (1.0 mmol), aniline (1.0 mmol), lithium perchlorate (10 mol%).

-

Procedure: In a round-bottom flask, combine styrene oxide and aniline.

-

Add lithium perchlorate to the mixture.

-

Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC).

-

Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

5.2. Diazepinium Perchlorate

Diazepinium perchlorate, an organic salt, has been reported as a neutral and stable catalyst for the acetylation of alcohols, phenols, and amines.[7][8] The reaction proceeds under mild, solvent-free conditions.[7]

While "azetidine perchlorate" does not appear to be a documented catalyst in the scientific literature, the constituent parts of this proposed catalyst are relevant in the field of organic synthesis. Azetidinium salts are reactive electrophiles, and various azetidine derivatives are effective organocatalysts. The perchlorate anion is a component of several catalytic systems.

Researchers interested in developing novel catalysts based on the azetidine scaffold should consider the synthesis of more complex, substituted azetidine derivatives to impart stability and create a defined catalytic pocket. For applications requiring a perchlorate-containing catalyst, exploring other organic cations that form stable, yet catalytically active, perchlorate salts may be a more fruitful avenue of research.

It is recommended that future work in this area focus on the synthesis and evaluation of well-defined, chiral azetidinium salts with various counterions to explore their potential in asymmetric catalysis, keeping in mind the inherent reactivity of the azetidinium ring.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 7. Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Perchlorate-Mediated Polymerization of Azetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization (CROP) of azetidine, initiated by perchloric acid. This method yields hyperbranched poly(trimethylenimine) (hbPTMI), a polymer with a range of potential applications in drug delivery, gene transfection, and material science.

Introduction

Azetidine, a four-membered heterocyclic amine, undergoes ring-opening polymerization in the presence of cationic initiators. Perchloric acid (HClO₄) serves as an effective initiator for this reaction, proceeding via a cationic mechanism.[1][2][3] The polymerization of unsubstituted azetidine in methanol is characterized by the initial formation of a dimer, N-(3-aminopropyl)azetidine, which subsequently participates in further polymerization.[1] Upon complete consumption of the azetidine monomer, the reaction mixture can contain as much as 70% of this dimeric species.[1] The resulting polymer, hbPTMI, possesses a branched structure containing primary, secondary, and tertiary amine functionalities.[1][2] The distribution of these amine types can be influenced by the reaction conditions.[2]

Key Applications

The polycationic nature of hbPTMI makes it a promising candidate for various biomedical applications:

-

Gene Delivery: The positively charged amine groups can effectively complex with negatively charged nucleic acids (DNA and RNA), facilitating their delivery into cells.

-

Drug Delivery: The polymer can be functionalized to carry therapeutic agents, potentially enhancing their solubility and cellular uptake.

-

CO₂ Capture: The amine-rich structure of hbPTMI makes it a suitable material for carbon dioxide capture and sequestration.[2][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the perchloric acid-mediated polymerization of azetidine, highlighting the influence of various reaction parameters on the polymer structure. The data is based on studies investigating the polymerization kinetics and the resulting amine distribution.[2]

Table 1: Influence of Reaction Time on Amine Distribution

| Reaction Time (hours) | Primary Amines (%) | Secondary Amines (%) | Tertiary Amines (%) |

| 20 | 25 | 55 | 20 |

| 70 | 20 | 50 | 30 |

| 150 | 15 | 45 | 40 |

Conditions: Temperature 343 K, Monomer/Initiator Ratio: 20

Table 2: Influence of Temperature on Amine Distribution

| Temperature (K) | Primary Amines (%) | Secondary Amines (%) | Tertiary Amines (%) |

| 343 | 20 | 50 | 30 |

| 353 | 18 | 48 | 34 |

Conditions: Reaction Time: 70 hours, Monomer/Initiator Ratio: 20

Table 3: Influence of Monomer/Initiator Ratio on Amine Distribution

| Monomer/Initiator Ratio | Primary Amines (%) | Secondary Amines (%) | Tertiary Amines (%) |

| 10 | 18 | 47 | 35 |

| 20 | 20 | 50 | 30 |

| 30 | 22 | 53 | 25 |

Conditions: Temperature: 343 K, Reaction Time: 70 hours

Table 4: Kinetic Data for Dimer Formation

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.50 x 10⁻³ dm³mol⁻¹s⁻¹ | 70°C in Methanol |

Experimental Protocols

Protocol 1: Synthesis of Hyperbranched Poly(trimethylenimine) (hbPTMI)

This protocol describes the cationic ring-opening polymerization of azetidine using perchloric acid as an initiator in methanol.

Materials:

-

Azetidine (freshly distilled)

-

Methanol (anhydrous)

-

Perchloric acid (HClO₄, 70% aqueous solution)

-

Ammonium hydroxide (NH₄OH) or a basic ion-exchange resin for neutralization

-

Dialysis tubing (e.g., MWCO 1 kDa)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Temperature-controlled oil bath

Procedure:

-

Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Addition:

-

To the flask, add anhydrous methanol.

-

Add the desired amount of freshly distilled azetidine to the methanol with stirring.

-

Carefully add the calculated amount of perchloric acid initiator to the solution. The monomer-to-initiator ratio can be varied to control the polymer's molecular weight and branching.[2]

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C or 343-353 K).[1][2]

-

Allow the reaction to proceed with vigorous stirring for the desired duration (e.g., 20-150 hours).[2] The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy to follow the consumption of the monomer.[2]

-

-

Termination and Neutralization:

-

After the desired reaction time, cool the flask to room temperature.

-

Neutralize the acidic solution by adding ammonium hydroxide or by passing the solution through a column packed with a basic ion-exchange resin. The pH should be adjusted to be neutral or slightly basic.[2]

-

-

Purification:

-

Transfer the neutralized polymer solution to a dialysis tube.

-

Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove any remaining salts, unreacted monomer, and low molecular weight oligomers.

-

-

Isolation:

-

Recover the purified polymer solution from the dialysis tube.

-

Remove the water via lyophilization (freeze-drying) to obtain the final hbPTMI polymer as a solid.

-

Protocol 2: Characterization of hbPTMI

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the polymer structure and the ratio of primary, secondary, and tertiary amine groups.[1][2] The relative integrals of the protons adjacent to the different types of nitrogen atoms provide a quantitative measure of the branching.

-

¹³C NMR: To further confirm the polymer structure and the presence of different carbon environments.

2. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify the characteristic functional groups present in the polymer, such as N-H and C-N stretching vibrations.

Visualizations

Polymerization Mechanism

Caption: Cationic Ring-Opening Polymerization of Azetidine.

Experimental Workflow

Caption: Experimental Workflow for hbPTMI Synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents (Journal Article) | OSTI.GOV [osti.gov]

- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Experimental protocol for the synthesis of azetidinium salts

Introduction

Azetidinium salts are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in various fields, including organic synthesis and pharmaceutical development.[1][2][3][4] Their inherent ring strain makes them valuable intermediates for the synthesis of more complex nitrogen-containing molecules through ring-opening reactions.[1] This application note provides a detailed experimental protocol for the synthesis of azetidinium salts, primarily focusing on the widely utilized method involving the reaction of secondary amines with epichlorohydrin.[2][3][5] The protocol is intended for researchers, scientists, and professionals in drug development.

General Reaction Scheme

The most common method for synthesizing 3-hydroxyazetidinium salts involves the nucleophilic addition of a secondary amine to epichlorohydrin, followed by an intramolecular N-cyclization.[1][3] This domino reaction proceeds through a 1-chloro-N,N-(dialkylamino)propan-2-ol intermediate.[1][4]

Reaction: Secondary Amine + Epichlorohydrin → N,N-Dialkyl-3-hydroxyazetidinium salt

Experimental Protocols

This section details the experimental procedures for the synthesis of azetidinium salts in both batch and continuous-flow setups.

Protocol 1: Batch Synthesis of N,N-(Diethyl)-3-hydroxyazetidinium Chloride

This protocol is adapted from the work of Vilé and coworkers.[1][3][4]

Materials:

-

Diethylamine

-

Epichlorohydrin

-

Solvent (e.g., Water, Ethanol, Acetonitrile, Hexane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath (optional, for controlling exothermic reactions)

-

Rotary evaporator

-

NMR spectrometer for analysis

-

Dibromomethane (internal standard for NMR)

Procedure:

-

To a stirred solution of diethylamine (1 equivalent) in the chosen solvent, add epichlorohydrin (1 equivalent) dropwise at the desired temperature.[1]

-

Stir the reaction mixture for the specified time (e.g., 1 hour to 48 hours).[1][4]

-

After the reaction is complete, concentrate the crude mixture under vacuum using a rotary evaporator.[1]

-

Analyze the resulting product by NMR spectroscopy, using dibromomethane as an internal standard to determine the yield.[1][3] No further purification is typically needed.[1]

Experimental Workflow:

References

Application Notes & Protocols: The Role of Azetidine Salts in the Synthesis of Pharmaceutical Intermediates

Introduction

Azetidine and its derivatives are increasingly important scaffolds in medicinal chemistry and drug discovery.[1][2][3] The strained four-membered ring of azetidine offers a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates.[2][4] While the direct use of azetidine perchlorate is not extensively documented in publicly available literature, the principles of using azetidine salts as intermediates or catalysts are central to the synthesis of a wide array of pharmaceutical building blocks. Perchlorate salts, such as lithium perchlorate, are known to function as Lewis acid catalysts in organic synthesis, facilitating reactions like the ring-opening of epoxides.[5] This document provides an overview of the application of azetidine and its derivatives in pharmaceutical synthesis, with a focus on protocols where an azetidine salt, potentially including the perchlorate salt, could play a role as a reactant or catalyst.

Applications in Pharmaceutical Synthesis

Azetidine derivatives are key intermediates in the synthesis of a variety of biologically active molecules, including antibacterial, antiviral, and anti-inflammatory agents.[6] The versatility of the azetidine ring allows for its incorporation into complex molecular architectures to modulate properties such as solubility, metabolic stability, and target binding affinity.[1][4]

Key applications include:

-

Scaffolds for Novel Drug Candidates: The rigid azetidine framework is used to create conformationally constrained analogues of known bioactive molecules, leading to improved potency and selectivity.[2][7]

-

Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other cyclic systems, such as pyrrolidine or piperidine, offering a different vector for substituent placement and influencing molecular properties.

-

Building Blocks for Complex Molecules: Functionalized azetidines are versatile building blocks that can be further elaborated to construct more complex pharmaceutical intermediates.[1]

Experimental Protocols

The following protocols describe common synthetic transformations involving azetidines, where an azetidine salt could be utilized either as a starting material or generated in situ.

Protocol 1: Synthesis of N-Substituted Azetidines via Nucleophilic Substitution

This protocol describes a general method for the N-substitution of azetidine, a common step in the synthesis of pharmaceutical intermediates. An azetidine salt, such as azetidine hydrochloride or a hypothetical azetidine perchlorate, could be used as the starting material, requiring a base to liberate the free amine for reaction.

Workflow for N-Substitution of Azetidine

Caption: Workflow for the N-substitution of azetidine.

Materials:

-

Azetidine hydrochloride (or other azetidine salt)

-

Alkyl halide or other suitable electrophile (e.g., benzyl bromide)

-

Triethylamine or other non-nucleophilic base

-

Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

-

To a solution of azetidine hydrochloride in the chosen solvent, add an excess (typically 2-3 equivalents) of triethylamine.

-

Stir the mixture at room temperature for 30 minutes to ensure the complete formation of free azetidine.

-

Add the electrophile (1 equivalent) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Substitution Reactions

| Electrophile (R-X) | Base | Solvent | Yield (%) | Reference |

| 2,4-dibromobutyrates | Primary amines | Various | Moderate to Good | [8] |

| Cyclic sulfate of propanediol | Primary amines | Aqueous media (microwave) | Moderate to Good | [8] |

Protocol 2: Lewis Acid Catalyzed Ring Opening of Epoxides with Azetidine

This protocol outlines a method where azetidine acts as a nucleophile in the ring-opening of epoxides. A Lewis acid, such as a perchlorate salt (e.g., LiClO₄), can be used to activate the epoxide, making it more susceptible to nucleophilic attack.[5]

Signaling Pathway for Lewis Acid Catalyzed Epoxide Ring Opening

Caption: Lewis acid catalyzed ring opening of an epoxide with azetidine.

Materials:

-

Azetidine

-

Epoxide (e.g., styrene oxide)

-

Lithium perchlorate (LiClO₄)